![molecular formula C8H12ClF2NO B1475610 3-Chloro-1-(3,3-difluoropiperidin-1-yl)propan-1-one CAS No. 1889795-67-8](/img/structure/B1475610.png)
3-Chloro-1-(3,3-difluoropiperidin-1-yl)propan-1-one
Overview
Description
3-Chloro-1-(3,3-difluoropiperidin-1-yl)propan-1-one, commonly referred to as 3-Chloro-1-difluoropiperidin-1-ylpropan-1-one or 3-Chloro-1-DFPP, is a synthetic compound that has been studied for its potential applications in scientific research. This molecule is a member of the piperidine family and is composed of a nitrogen atom surrounded by four carbon atoms. It is a colorless, volatile liquid with a boiling point of 101°C and a melting point of -14°C. 3-Chloro-1-DFPP has a molecular weight of 169.57 g/mol and is soluble in water.
Mechanism of Action
3-Chloro-1-DFPP has been shown to act as an inhibitor of enzymes in the body. It works by binding to the active site of the enzyme and preventing it from catalyzing its reaction. This inhibition of enzyme activity can have a variety of effects on the body, depending on the enzyme that is being inhibited. For example, inhibition of an enzyme involved in the metabolism of drugs can lead to increased drug concentrations in the body, while inhibition of an enzyme involved in the synthesis of proteins can lead to decreased protein synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-1-DFPP have not been extensively studied. However, it has been shown to inhibit the activity of a variety of enzymes, including chymotrypsin, trypsin, and thrombin. Inhibition of these enzymes can have a variety of effects on the body, including increased drug concentrations, decreased protein synthesis, and altered cell signaling pathways.
Advantages and Limitations for Lab Experiments
3-Chloro-1-DFPP has several advantages and limitations for use in laboratory experiments. One advantage of this compound is its low cost and availability. It is also relatively stable and can be stored at room temperature for extended periods of time. Additionally, 3-Chloro-1-DFPP is soluble in water, which makes it easy to work with in aqueous solutions. However, the compound is volatile and can be difficult to handle in the laboratory. It is also toxic and should be handled with care.
Future Directions
The potential applications of 3-Chloro-1-DFPP are still being explored. Future research could focus on the development of new synthesis methods for this compound and the study of its effects on various biochemical and physiological processes. Additionally, 3-Chloro-1-DFPP could be further studied for its potential use as a drug or drug intermediate. Finally, future research could focus on the development of new inhibitors based on this compound and its derivatives.
Scientific Research Applications
3-Chloro-1-DFPP is a versatile compound that has been studied for its potential applications in scientific research. It has been used in the synthesis of various compounds, including peptide-based inhibitors and chiral compounds. It has also been used as an intermediate in the synthesis of drugs such as oxazolidinones and pyrrolidinones. In addition, 3-Chloro-1-DFPP has been investigated as a potential inhibitor of enzymes such as chymotrypsin, trypsin, and thrombin.
properties
IUPAC Name |
3-chloro-1-(3,3-difluoropiperidin-1-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClF2NO/c9-4-2-7(13)12-5-1-3-8(10,11)6-12/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIFATUUZGNFGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCCl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(3,3-difluoropiperidin-1-yl)propan-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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